Cas no 35843-75-5 (Benzenamine,3-methyl-N-(triphenylphosphoranylidene)-)
35843-75-5 structure
Product Name:Benzenamine,3-methyl-N-(triphenylphosphoranylidene)-
Numero CAS:35843-75-5
MF:C25H22NP
MW:367.422646999359
MDL:MFCD00025948
CID:309718
PubChem ID:98671
Update Time:2025-04-19
Benzenamine,3-methyl-N-(triphenylphosphoranylidene)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine,3-methyl-N-(triphenylphosphoranylidene)-
- [(3-methylphenyl)imino](triphenyl)-lambda~5~-phosphane
- N-(Triphenylphosphoranylidene)-m-toluidine
- NSC 158470
- 35843-75-5
- DTXSID10189390
- AKOS024430179
- NSC158470
- EINECS 252-752-6
- NSC-158470
- (3-methylphenyl)imino-triphenyl-lambda5-phosphane
- N-(M-TOLYL)-P,P,P-TRIPHENYLPHOSPHINE IMIDE
- 3-Methyl-N-(triphenylphosphoranylidene)aniline
- NS00029928
-
- MDL: MFCD00025948
- Inchi: 1S/C25H22NP/c1-21-12-11-13-22(20-21)26-27(23-14-5-2-6-15-23,24-16-7-3-8-17-24)25-18-9-4-10-19-25/h2-20H,1H3
- Chiave InChI: APAFUCDSCJBJKH-UHFFFAOYSA-N
- Sorrisi: P(C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)=NC1C=CC=C(C)C=1
Proprietà calcolate
- Massa esatta: 367.14916
- Massa monoisotopica: 367.149
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 27
- Conta legami ruotabili: 4
- Complessità: 442
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 6.8
- Superficie polare topologica: 12.4Ų
Proprietà sperimentali
- Densità: 1.06
- Punto di ebollizione: 527.6°Cat760mmHg
- Punto di infiammabilità: 272.9°C
- Indice di rifrazione: 1.595
- PSA: 12.36
- LogP: 5.80420
Benzenamine,3-methyl-N-(triphenylphosphoranylidene)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | S3704351-250MG |
N-(M-TOLYL)-P,P,P-TRIPHENYLPHOSPHINEIMIDE |
35843-75-5 | AldrichCPR | 250mg |
RMB 1012.87 | 2025-02-20 |
Benzenamine,3-methyl-N-(triphenylphosphoranylidene)- Letteratura correlata
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
35843-75-5 (Benzenamine,3-methyl-N-(triphenylphosphoranylidene)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti